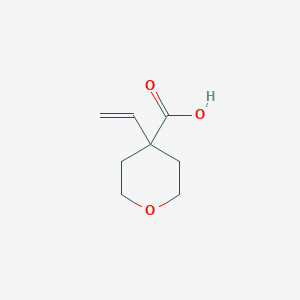

4-Ethenyloxane-4-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethenyloxane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-2-8(7(9)10)3-5-11-6-4-8/h2H,1,3-6H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCXNDZURGFZTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(CCOCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 4-Ethenyloxane-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for 4-ethenyloxane-4-carboxylic acid, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the absence of a direct, documented synthesis in the current literature, this paper presents a rational, multi-step approach based on well-established organic chemistry transformations. The proposed synthesis commences with the formation of the core tetrahydropyran-4-carboxylic acid structure, followed by functional group manipulations to introduce the ethenyl (vinyl) group at the C4 position. This document provides detailed, theoretical experimental protocols, a comprehensive list of reagents, and quantitative data where applicable based on analogous reactions. Visualizations of the synthetic pathway and logical workflows are provided to facilitate comprehension.

Introduction

The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its favorable pharmacokinetic properties, including metabolic stability and improved solubility, make it a desirable structural motif. The introduction of a vinyl group and a carboxylic acid at the same quaternary center of the oxane ring, as in this compound, is anticipated to provide a unique building block for the synthesis of complex molecules with novel biological activities. The vinyl group can serve as a handle for further chemical modifications, such as polymerization or click chemistry, while the carboxylic acid provides a site for amide bond formation or other conjugations. This guide details a feasible, albeit theoretical, synthetic route to this promising compound.

Proposed Synthetic Pathway

The proposed synthesis is a multi-step sequence starting from commercially available starting materials. The overall strategy involves the initial construction of the tetrahydropyran ring system, followed by the introduction of the vinyl and carboxylic acid functionalities at the 4-position.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following protocols are based on established procedures for analogous transformations and should be adapted and optimized for the specific substrate.

Step 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate

This step involves a cyclization reaction between diethyl malonate and bis(2-chloroethyl) ether to form the tetrahydropyran ring.[1]

-

Reagents and Materials:

-

Diethyl malonate

-

Bis(2-chloroethyl) ether

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

Round-bottom flask, reflux condenser, magnetic stirrer

-

-

Procedure:

-

A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Diethyl malonate is added dropwise to the stirred solution at room temperature.

-

Bis(2-chloroethyl) ether is then added, and the reaction mixture is heated to reflux for 12-18 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by vacuum distillation or column chromatography.

-

Step 2: Synthesis of Tetrahydropyran-4,4-dicarboxylic acid

The diester is hydrolyzed to the corresponding dicarboxylic acid using a strong base.[1]

-

Reagents and Materials:

-

Diethyl tetrahydropyran-4,4-dicarboxylate

-

Sodium hydroxide (NaOH)

-

Water

-

Concentrated hydrochloric acid (HCl)

-

Round-bottom flask, reflux condenser, magnetic stirrer

-

-

Procedure:

-

Diethyl tetrahydropyran-4,4-dicarboxylate is suspended in an aqueous solution of sodium hydroxide.

-

The mixture is heated to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).

-

The reaction mixture is cooled in an ice bath and acidified to a pH of 1-2 with concentrated hydrochloric acid, leading to the precipitation of the dicarboxylic acid.

-

The white solid is collected by filtration, washed with cold water, and dried under vacuum.

-

Step 3: Synthesis of Tetrahydropyran-4-carboxylic acid

The dicarboxylic acid undergoes thermal decarboxylation to yield the mono-carboxylic acid.[1]

-

Reagents and Materials:

-

Tetrahydropyran-4,4-dicarboxylic acid

-

High-boiling point solvent (e.g., xylene or paraffin oil)[1]

-

Distillation apparatus, heating mantle

-

-

Procedure:

-

Tetrahydropyran-4,4-dicarboxylic acid is heated in a high-boiling point solvent to 120-130 °C.[1]

-

The reaction is monitored by the evolution of carbon dioxide.

-

Once the gas evolution ceases, the reaction mixture is cooled.

-

The product can be isolated by extraction with a suitable solvent like ethyl acetate after cooling.[1] The solvent is then removed under reduced pressure.

-

Step 4: Synthesis of Methyl tetrahydropyran-4-carboxylate

The carboxylic acid is esterified to protect it during the subsequent steps.

-

Reagents and Materials:

-

Tetrahydropyran-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous methanol (MeOH)

-

Round-bottom flask, reflux condenser, magnetic stirrer

-

-

Procedure:

-

Tetrahydropyran-4-carboxylic acid is dissolved in anhydrous methanol.

-

The solution is cooled in an ice bath, and thionyl chloride is added dropwise with stirring.

-

The reaction mixture is then heated to reflux for 3-4 hours.

-

The solvent is removed under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification is achieved by distillation under reduced pressure.

-

Step 5: Synthesis of Methyl 4-formyltetrahydropyran-4-carboxylate

A formyl group is introduced at the C4 position via α-formylation of the ester.

-

Reagents and Materials:

-

Methyl tetrahydropyran-4-carboxylate

-

Lithium diisopropylamide (LDA)

-

Ethyl formate

-

Anhydrous tetrahydrofuran (THF)

-

Schlenk line, dry glassware

-

-

Procedure:

-

A solution of LDA in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere and cooled to -78 °C.

-

A solution of methyl tetrahydropyran-4-carboxylate in anhydrous THF is added dropwise to the LDA solution.

-

The mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

-

Ethyl formate is then added, and the reaction is allowed to warm slowly to room temperature overnight.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification is performed by column chromatography.

-

Step 6: Synthesis of Methyl 4-ethenyltetrahydropyran-4-carboxylate

A Wittig reaction is employed to convert the formyl group into a vinyl group.

-

Reagents and Materials:

-

Methyl 4-formyltetrahydropyran-4-carboxylate

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi)

-

Anhydrous tetrahydrofuran (THF)

-

Schlenk line, dry glassware

-

-

Procedure:

-

Methyltriphenylphosphonium bromide is suspended in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

The suspension is cooled to 0 °C, and n-butyllithium is added dropwise to generate the ylide (a deep orange/red color is observed).

-

The mixture is stirred at room temperature for 1 hour.

-

The flask is cooled back to 0 °C, and a solution of methyl 4-formyltetrahydropyran-4-carboxylate in anhydrous THF is added dropwise.

-

The reaction is stirred at room temperature for 2-4 hours.

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

Purification is achieved by column chromatography.

-

Step 7: Synthesis of this compound

The final step is the hydrolysis of the methyl ester to the target carboxylic acid.

-

Reagents and Materials:

-

Methyl 4-ethenyltetrahydropyran-4-carboxylate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF) / Water mixture

-

Dilute hydrochloric acid (HCl)

-

Round-bottom flask, magnetic stirrer

-

-

Procedure:

-

Methyl 4-ethenyltetrahydropyran-4-carboxylate is dissolved in a mixture of THF and water.

-

An aqueous solution of lithium hydroxide is added, and the mixture is stirred at room temperature for 12-24 hours.

-

The THF is removed under reduced pressure.

-

The aqueous solution is washed with a nonpolar organic solvent (e.g., hexane) to remove any unreacted starting material.

-

The aqueous layer is cooled in an ice bath and acidified to pH 2-3 with dilute hydrochloric acid.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the final product.

-

Data Presentation

The following table summarizes the expected transformations and provides hypothetical quantitative data based on analogous reactions reported in the literature. Actual yields may vary and require optimization.

| Step | Transformation | Starting Material | Product | Theoretical Yield (%) | Purity (%) |

| 1 | Cyclization | Diethyl malonate & Bis(2-chloroethyl) ether | Diethyl tetrahydropyran-4,4-dicarboxylate | 70-80 | >95 |

| 2 | Saponification | Diethyl tetrahydropyran-4,4-dicarboxylate | Tetrahydropyran-4,4-dicarboxylic acid | 90-95 | >98 |

| 3 | Decarboxylation | Tetrahydropyran-4,4-dicarboxylic acid | Tetrahydropyran-4-carboxylic acid | 80-85[1] | >98 |

| 4 | Esterification | Tetrahydropyran-4-carboxylic acid | Methyl tetrahydropyran-4-carboxylate | 85-95 | >99 |

| 5 | α-Formylation | Methyl tetrahydropyran-4-carboxylate | Methyl 4-formyltetrahydropyran-4-carboxylate | 60-70 | >95 |

| 6 | Wittig Reaction | Methyl 4-formyltetrahydropyran-4-carboxylate | Methyl 4-ethenyltetrahydropyran-4-carboxylate | 70-85 | >97 |

| 7 | Saponification | Methyl 4-ethenyltetrahydropyran-4-carboxylate | This compound | 90-98 | >99 |

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for each synthetic step, from reaction setup to purification of the desired product.

Caption: General experimental workflow for synthesis, work-up, and purification.

Conclusion

This technical guide provides a comprehensive and logical, though theoretical, pathway for the synthesis of this compound. The proposed route utilizes a series of well-documented and reliable organic reactions. While this guide presents a robust starting point, researchers should be prepared to optimize reaction conditions, purification methods, and analytical techniques to achieve the desired outcomes. The successful synthesis of this novel compound will provide a valuable new tool for the fields of medicinal chemistry and materials science, opening avenues for the development of new therapeutics and functional polymers.

References

An In-depth Technical Guide on 4-Ethenyloxane-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific data on 4-Ethenyloxane-4-carboxylic acid is limited. This guide summarizes the existing information and provides context based on related chemical structures. The experimental protocols and signaling pathways are presented as general examples due to the absence of specific data for this compound.

Introduction

This compound is a heterocyclic organic compound containing a tetrahydropyran (oxane) ring, a carboxylic acid group, and an ethenyl (vinyl) substituent. Its structure suggests potential for use as a building block in medicinal chemistry and materials science. This document provides a comprehensive overview of its known properties and contextual information based on related compounds.

Chemical and Physical Properties

Table 1: Chemical Identifiers for this compound

| Property | Value | Source |

| CAS Number | 2305255-31-4 | [1] |

| Molecular Formula | C₈H₁₂O₃ | [1][2] |

| Molecular Weight | 156.18 g/mol | [2] |

| SMILES | C=CC1(CCOCC1)C(=O)O | [1] |

Based on the general properties of carboxylic acids, this compound is expected to be a weak acid. The presence of the carboxyl group suggests it would exhibit strong hydrogen bonding, likely resulting in a relatively high boiling point compared to other molecules of similar molecular weight.[3] Carboxylic acids with a small number of carbon atoms are typically soluble in water, and this solubility decreases as the carbon chain length increases.[3] The solubility of this compound in water is likely limited but may be enhanced in alkaline solutions due to the deprotonation of the carboxylic acid group. It is expected to be soluble in organic solvents like ethanol and methanol.[4][5]

It is important to note that some related cyclic ether carboxylic acids, specifically oxetane-carboxylic acids, have been found to be unstable, undergoing isomerization to form lactones, especially when heated or stored for extended periods.[6][7][8] While this compound contains a six-membered oxane ring, which is generally more stable than the four-membered oxetane ring, the potential for intramolecular reactions should be considered, particularly under acidic or thermal stress.

Biological Activity and Toxicological Profile

As of the date of this document, there is no publicly available information on the biological activity, pharmacological effects, or toxicological profile of this compound. Research into the potential therapeutic or adverse effects of this compound has not been reported in the reviewed literature.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis, purification, and analysis of this compound are not described in the available scientific literature. However, general synthetic strategies for related heterocyclic carboxylic acids can provide a conceptual basis for potential synthetic routes.

General Synthetic Approaches for Heterocyclic Carboxylic Acids

The synthesis of heterocyclic carboxylic acids often involves multi-step processes. For instance, the synthesis of quinoline-4-carboxylic acid derivatives can be achieved through a Doebner reaction, which is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[9] Another approach involves the ring-opening and subsequent condensation of isatin derivatives.[10]

For oxazolidine-4-carboxylic acids, a common starting material is serine, which undergoes cyclization in the presence of reagents like bis(trichloromethyl) carbonate.[11]

The following diagram illustrates a generalized workflow for the characterization of a newly synthesized chemical compound, which would be applicable to this compound.

Potential Signaling Pathways and Mechanisms of Action (Hypothetical)

Given the lack of biological data for this compound, any discussion of its potential interaction with signaling pathways is purely speculative. Carboxylic acid-containing molecules are known to interact with a wide variety of biological targets, including enzymes and receptors.

For illustrative purposes, the following diagram depicts a generic signaling pathway that a novel therapeutic agent could potentially modulate. This is a hypothetical illustration and is not based on any experimental data for this compound.

Conclusion and Future Directions

This compound is a chemical entity for which foundational scientific knowledge is largely yet to be established. The available data is limited to its basic chemical identifiers. There is a clear need for primary research to determine its physicochemical properties, develop reliable synthetic and analytical methods, and investigate its potential biological activities and toxicological profile. Such research would be essential to unlock any potential applications of this molecule in drug discovery or materials science. Researchers interested in this compound should anticipate the need for de novo characterization.

References

- 1. This compound | 2305255-31-4 | FSD25531 [biosynth.com]

- 2. 2305255-31-4 | MFCD31810955 | this compound [aaronchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Page loading... [guidechem.com]

- 5. Tetrahydropyran-4-carboxylic acid, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Unexpected Isomerization of Oxetane-Carboxylic Acids - a first look at the mechanism - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 9. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents [patents.google.com]

- 11. CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds - Google Patents [patents.google.com]

In-depth Technical Guide: 4-Ethenyloxane-4-carboxylic Acid (CAS No. 2305255-31-4)

To our valued researchers, scientists, and drug development professionals,

This document serves as a technical overview of the chemical compound with CAS number 2305255-31-4, identified as 4-Ethenyloxane-4-carboxylic Acid . Despite a comprehensive search of scientific literature and chemical databases, it is important to note that this compound appears to be a novel or relatively unexplored chemical entity. As such, there is a conspicuous absence of published in-depth technical data regarding its specific biological activity, mechanism of action, or involvement in signaling pathways. The information presented herein is based on its chemical structure and general principles of organic and medicinal chemistry.

Chemical Identity and Properties

This compound is a trifunctional organic molecule characterized by a saturated six-membered oxane (tetrahydropyran) ring, a carboxylic acid group, and an ethenyl (vinyl) group.[1] This unique combination of functional groups makes it a versatile building block in synthetic chemistry.[1]

| Identifier | Value |

| CAS Number | 2305255-31-4[1][2][3][4][5] |

| IUPAC Name | This compound[1] |

| Alternate Name | 4-Vinyltetrahydro-2H-pyran-4-carboxylic acid[4] |

| Molecular Formula | C8H12O3[2][3] |

| Molecular Weight | 156.18 g/mol [1][2][3] |

| Structure | A six-membered oxane ring substituted at the 4-position with both an ethenyl (-CH=CH₂) group and a carboxylic acid (-COOH) group.[1] |

Potential Chemical Reactivity and Synthetic Utility

The chemical nature of this compound suggests several potential avenues for chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules.

Carboxylic Acid Group Reactivity

The carboxylic acid moiety can readily undergo a variety of reactions:

-

Salt Formation: As a typical carboxylic acid, it can react with bases to form carboxylate salts.[1]

-

Esterification: It can be converted to esters through reactions with alcohols, such as the Fischer esterification.[1]

-

Amide Formation: The carboxylic acid can be activated and reacted with amines to form amides.

Ethenyl (Vinyl) Group Reactivity

The carbon-carbon double bond of the ethenyl group provides a site for numerous addition and polymerization reactions:

-

Cycloaddition Reactions: The ethenyl group can participate as a dienophile in Diels-Alder reactions.[1]

-

Polymerization: The vinyl group is susceptible to both radical and cationic polymerization, suggesting its potential use in materials science for the development of novel polymers.[1]

-

Michael Addition: If conjugated to an electron-withdrawing group, the vinyl group could act as a Michael acceptor, a strategy sometimes employed in the design of enzyme inhibitors.[1]

Oxane Ring

The oxane ring provides a stable, heterocyclic core that is a common motif in many natural products and synthetic pharmaceuticals.[1] Its presence could confer favorable pharmacokinetic properties to derivatives.

Postulated Biological Significance and Future Research Directions

While no specific biological data for this compound has been found, its structural components are present in many biologically active molecules. The oxane ring is a key structural feature in numerous pharmaceuticals.[1] Carboxylic acids are fundamental to the biological activity of many drugs, often participating in crucial binding interactions with protein targets.[1]

Given the lack of available data, the following experimental workflows are proposed for future research to elucidate the potential of this compound.

Conclusion

This compound (CAS No. 2305255-31-4) is a chemical compound with a unique combination of functional groups that suggests significant potential as a versatile building block in organic synthesis, medicinal chemistry, and materials science. However, at present, there is no publicly available data on its biological activity, pharmacological properties, or specific applications. The scientific community is encouraged to explore the properties of this molecule to unlock its potential. As new research emerges, this technical guide will be updated accordingly.

References

The Formation of 4-Ethenyloxane-4-carboxylic Acid: A Mechanistic Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethenyloxane-4-carboxylic acid is a unique heterocyclic compound with potential applications in medicinal chemistry and materials science due to the presence of both a strained oxetane ring and a reactive vinyl group. This technical guide delineates a plausible synthetic pathway for the formation of this compound, starting from commercially available diethyl ketomalonate. The proposed multi-step synthesis involves a Wittig olefination, reduction to a key 1,3-diol intermediate, intramolecular cyclization to form the oxetane ring, and final oxidation to the target carboxylic acid. This document provides a detailed mechanistic explanation for each synthetic step, supported by diagrams and a summary of expected quantitative data.

Proposed Synthetic Pathway Overview

The formation of this compound can be envisioned through a four-step synthetic sequence. The logical workflow for this synthesis is outlined below.

Spectroscopic Characterization of 4-Ethenyloxane-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound, 4-Ethenyloxane-4-carboxylic acid. Due to the absence of published empirical data for this specific molecule, this document presents predicted spectroscopic characteristics based on the well-established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for its constituent functional groups: a tetrahydropyran (oxane) ring, a vinyl group, and a carboxylic acid. Detailed experimental protocols for acquiring such data are also provided, along with a generalized workflow for the spectroscopic identification of new chemical entities.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative spectroscopic data for this compound. These predictions are derived from analogous structures and established chemical shift and absorption frequency ranges for the respective functional moieties.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | - |

| Vinyl (-CH=CH₂) | 5.8 - 6.0 | Doublet of doublets | Jtrans = 16-18, Jcis = 10-12 |

| Vinyl (=CH₂) | 5.0 - 5.3 | Multiplet | Jtrans = 16-18, Jcis = 10-12, Jgem = 1-3 |

| Oxane Ring (-O-CH₂-) | 3.5 - 4.0 | Multiplet | - |

| Oxane Ring (-CH₂-) | 1.5 - 2.0 | Multiplet | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH) | 175 - 185 |

| Quaternary Carbon (-C (COOH)-) | 75 - 85 |

| Vinyl (-C H=CH₂) | 135 - 145 |

| Vinyl (=C H₂) | 115 - 125 |

| Oxane Ring (-O-C H₂-) | 65 - 75 |

| Oxane Ring (-C H₂-) | 20 - 35 |

Table 3: Predicted IR Absorption Data

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| Carboxylic Acid (-OH) | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid (C=O) | C=O stretch | 1700 - 1725 | Strong |

| Vinyl Group (=C-H) | C-H stretch | 3010 - 3095 | Medium |

| Vinyl Group (C=C) | C=C stretch | 1640 - 1680 | Medium |

| Oxane Ring (C-O) | C-O stretch | 1050 - 1150 | Strong |

| Alkane (C-H) | C-H stretch | 2850 - 2960 | Medium-Strong |

Table 4: Predicted Major Mass Spectrometry Fragments (Electron Ionization)

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 156 | [M]⁺ | Molecular Ion |

| 111 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 99 | [C₅H₇O₂]⁺ | Cleavage of the vinyl group |

| 85 | [C₅H₉O]⁺ | Ring opening and subsequent fragmentation |

| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ | Further fragmentation of the oxane ring |

| 45 | [COOH]⁺ | Carboxylic acid fragment |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for a novel compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to achieve optimal field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the TMS signal.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Protocol:

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal. No extensive sample preparation is required.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply the sample to the crystal and ensure good contact using the pressure arm.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Electrospray Ionization-Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight of the compound and to study its fragmentation pattern.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate may be added to promote ionization.

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire mass spectra in both positive and negative ion modes.

-

Set the mass range to scan from m/z 50 to 500.

-

Optimize ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

-

Tandem MS (MS/MS): To obtain structural information, perform fragmentation analysis by selecting the molecular ion ([M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

-

Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a new chemical entity.

Caption: A generalized workflow for the spectroscopic characterization of a novel chemical compound.

In-Depth Technical Guide: 4-Ethenyloxane-4-carboxylic acid (C8H12O3)

Disclaimer: Publicly available scientific literature and databases contain limited specific information regarding the synthesis, properties, and biological activity of 4-Ethenyloxane-4-carboxylic acid. This guide, therefore, provides a foundational overview based on its chemical structure and data from analogous compounds, intended to support research and development efforts.

Introduction

This compound, with the chemical formula C8H12O3, is a heterocyclic organic compound. Its structure features a central oxane (tetrahydropyran) ring, a carboxylic acid group, and an ethenyl (vinyl) group, both attached to the same carbon atom (C4). The presence of these functional groups suggests potential for diverse chemical reactivity and biological applications, positioning it as a molecule of interest for researchers in medicinal chemistry and materials science. This document aims to provide a comprehensive technical overview, including its physicochemical properties, potential synthetic routes, and speculative biological relevance based on related structures.

Physicochemical Properties

Quantitative data for this compound is not extensively reported. The following table summarizes basic calculated and supplier-provided information.

| Property | Value | Source |

| CAS Number | 2305255-31-4 | Chemical Suppliers[1] |

| Molecular Formula | C8H12O3 | Chemical Suppliers[1] |

| Molecular Weight | 156.18 g/mol | Chemical Suppliers[1] |

| IUPAC Name | 4-Ethenyl-oxane-4-carboxylic acid | |

| SMILES | C=CC1(CCOCC1)C(=O)O | Chemical Suppliers[1] |

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for this compound are not published. However, based on its functional groups, the following characteristic spectroscopic features can be predicted. This information is crucial for the identification and characterization of the compound in a laboratory setting.

| Spectroscopy | Predicted Chemical Shifts / Frequencies | Assignment |

| ¹H NMR | ~10-13 ppm (broad singlet) | Carboxylic acid proton (-COOH) |

| ~5.8-6.0 ppm (multiplet) | Vinyl proton (-CH=) | |

| ~5.0-5.3 ppm (multiplet) | Vinyl protons (=CH₂) | |

| ~3.5-4.0 ppm (multiplet) | Methylene protons adjacent to ether oxygen (-O-CH₂-) | |

| ~1.5-2.5 ppm (multiplet) | Methylene protons on the oxane ring | |

| ¹³C NMR | ~175-185 ppm | Carboxylic acid carbonyl carbon (-COOH) |

| ~135-145 ppm | Vinyl carbon (-CH=) | |

| ~110-120 ppm | Vinyl carbon (=CH₂) | |

| ~60-70 ppm | Methylene carbons adjacent to ether oxygen (-O-CH₂-) | |

| ~30-40 ppm | Methylene carbons on the oxane ring | |

| ~40-50 ppm | Quaternary carbon (C4) | |

| IR Spectroscopy | 2500-3300 cm⁻¹ (very broad) | O-H stretch of the carboxylic acid |

| ~1700-1725 cm⁻¹ (strong) | C=O stretch of the carboxylic acid | |

| ~1640 cm⁻¹ (medium) | C=C stretch of the vinyl group | |

| ~1050-1150 cm⁻¹ (strong) | C-O-C stretch of the ether |

Potential Synthetic Pathways

While a specific, validated synthesis for this compound is not described in the available literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles. Below is a hypothetical workflow for its synthesis.

Caption: A potential multi-step synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Ethenyl-oxan-4-ol

-

To a solution of Tetrahydro-4H-pyran-4-one in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen), add a solution of vinylmagnesium bromide dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 2: Synthesis of 4-Ethenyl-oxane-4-carbonitrile

-

Dissolve the crude 4-Ethenyl-oxan-4-ol in a suitable solvent such as dichloromethane.

-

Treat the solution with an aqueous solution of sodium cyanide followed by the dropwise addition of an acid (e.g., hydrochloric acid) at a low temperature.

-

Stir the biphasic mixture vigorously for several hours.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to afford the nitrile intermediate.

Step 3: Hydrolysis to this compound

-

Reflux the crude 4-Ethenyl-oxane-4-carbonitrile in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide).

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

If basic hydrolysis is used, acidify the reaction mixture to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Purify the final product by recrystallization or column chromatography.

Potential Applications in Drug Development

The structural motifs within this compound suggest several avenues for its potential application in drug discovery and development.

-

Scaffold for Library Synthesis: The carboxylic acid group provides a handle for derivatization, allowing for the creation of a library of amides, esters, and other derivatives. The vinyl group can also be functionalized through various addition reactions.

-

Bioisosteric Replacement: The oxane ring is a common feature in many bioactive molecules and can serve as a bioisostere for other cyclic systems.

-

Metabolic Stability: The replacement of a carbocyclic ring with a tetrahydropyran ring can sometimes improve the metabolic stability and pharmacokinetic profile of a drug candidate.

The biological activities of related oxane derivatives suggest that this compound could be explored for various therapeutic areas.

Caption: A logical workflow for the exploration of this compound in drug discovery.

Conclusion and Future Directions

This compound is a compound with potential for further investigation in both synthetic and medicinal chemistry. The immediate research priorities should include:

-

Development and optimization of a reliable synthetic route.

-

Full spectroscopic characterization (NMR, IR, Mass Spectrometry) and X-ray crystallography to confirm its structure.

-

Evaluation of its physicochemical properties, such as solubility and pKa.

-

Screening for biological activity in a variety of in vitro assays.

The insights gained from these foundational studies will be critical in determining the potential utility of this molecule and its derivatives in the development of new therapeutics and functional materials.

References

An In-depth Technical Guide to 4-Ethenyloxane-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethenyloxane-4-carboxylic acid is a unique heterocyclic compound that incorporates a tetrahydropyran (oxane) ring, a carboxylic acid functional group, and a vinyl (ethenyl) substituent. The strategic placement of these moieties on a quaternary carbon center makes it a molecule of significant interest in medicinal chemistry and drug design. The oxane ring is a common scaffold in many natural products and approved drugs, often improving pharmacokinetic properties such as solubility and metabolic stability. The carboxylic acid group provides a key interaction point for many biological targets through hydrogen bonding and electrostatic interactions, while the vinyl group offers a site for further chemical modification or potential covalent interactions.

This technical guide provides a comprehensive overview of the known properties, a representative synthetic approach, expected analytical characteristics, and the potential applications of this compound in the context of modern drug discovery.

Core Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. These data are essential for its identification, handling, and use in experimental settings.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 2305255-31-4 | [Vendor Data] |

| Molecular Formula | C₈H₁₂O₃ | [Vendor Data] |

| Molecular Weight | 156.18 g/mol | [Vendor Data] |

| Canonical SMILES | C=CC1(CCOCC1)C(=O)O | [Vendor Data] |

Synthesis and Characterization

Proposed Synthetic Workflow

The following diagram illustrates a potential multi-step synthesis to access the target compound, starting from readily available commercial reagents.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Representative Protocol for Step 3: α-Vinylation of Tetrahydropyran-4-carboxylic acid

This protocol is a representative method for the α-vinylation of a carboxylic acid, adapted from general procedures for creating quaternary centers.[1]

-

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-neck round-bottom flask under an inert atmosphere of argon, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath. Add diisopropylamine, followed by the dropwise addition of n-butyllithium. Stir the solution at -78 °C for 30 minutes.

-

Deprotonation: To the freshly prepared LDA solution at -78 °C, add a solution of Tetrahydropyran-4-carboxylic acid (synthesized from Steps 1 & 2) in anhydrous THF dropwise. Allow the reaction mixture to stir at this temperature for 1 hour to ensure complete formation of the dianion.

-

Vinylation: Add vinyl bromide to the reaction mixture. The solution should be stirred at -78 °C for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product, this compound.

Spectroscopic Characterization

Detailed spectroscopic data for this specific molecule is not published. However, based on its structure, the following characteristic signals can be predicted.

| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Characteristics |

| ¹H NMR | Carboxylic Acid (-COOH) | 10 - 12 ppm | Broad singlet, exchangeable with D₂O.[2] |

| Vinyl (-CH=CH₂) | 5 - 6 ppm | Multiplet system (e.g., dd, ddx).[3] | |

| Oxane Ring (-CH₂-O-CH₂-) | 3.5 - 4.0 ppm | Multiplets.[4] | |

| Oxane Ring (-CH₂-C-) | 1.5 - 2.0 ppm | Multiplets.[4] | |

| ¹³C NMR | Carbonyl (-C=O) | 175 - 185 ppm | Quaternary carbon signal.[2] |

| Vinyl (-CH=CH₂) | 110 - 140 ppm | Two signals for the alkene carbons. | |

| Oxane Ring (-CH₂-O-) | 60 - 70 ppm | ||

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ | Very broad due to hydrogen bonding.[5][6][7] |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 cm⁻¹ | Strong, sharp absorption.[5][7] | |

| C=C Stretch (Vinyl) | ~1640 cm⁻¹ | Medium to weak absorption. | |

| C-O Stretch (Oxane & Acid) | 1000 - 1300 cm⁻¹ | Strong absorptions.[6] |

Applications in Drug Discovery and Development

The structural motifs within this compound make it a compelling scaffold for drug discovery. The carboxylic acid group is a well-known pharmacophore that can mimic endogenous ligands or form critical interactions with biological targets. However, it can also present challenges related to membrane permeability and metabolic stability.

Role as a Bioisostere and Scaffold

In drug design, the concept of bioisosterism —replacing one functional group with another that retains similar biological activity but has improved physicochemical properties—is a powerful strategy.[8][9][10] While the carboxylic acid itself is a key pharmacophore, the oxane-vinyl scaffold could be used in several ways:

-

Modulation of Physicochemical Properties: The tetrahydropyran ring can improve properties like solubility while potentially reducing the lipophilicity compared to a carbocyclic analogue.

-

Vector for Target Interaction: The carboxylic acid can anchor the molecule in a binding pocket, while the rest of the scaffold explores surrounding hydrophobic or polar regions.

-

Platform for Library Synthesis: The vinyl group serves as a versatile chemical handle for further functionalization via reactions like Heck coupling, Michael addition, or metathesis, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Potential Targeting of G-Protein Coupled Receptors (GPCRs)

GPCRs are a major class of drug targets involved in nearly every physiological process.[11] Many endogenous ligands for GPCRs are carboxylic acids (e.g., fatty acids, prostaglandins). Therefore, novel carboxylic acids are frequently explored as potential GPCR modulators.

A compound like this compound could be screened for activity against various GPCRs. If a hit is identified, a drug discovery program would typically follow the workflow illustrated below.

Caption: A conceptual workflow for advancing a hit compound in a GPCR drug discovery program.

The signaling cascade initiated by GPCR activation is complex and offers multiple points for therapeutic intervention. The diagram below provides a simplified overview of a common Gq-protein signaling pathway, a frequent target in drug discovery.

Caption: Simplified Gq-protein coupled receptor signaling pathway.

Conclusion

This compound represents a structurally novel chemical entity with considerable potential as a building block in drug discovery and materials science. Its combination of a stable heterocyclic core, a versatile vinyl handle, and a biologically relevant carboxylic acid functional group makes it an attractive starting point for the development of new molecular probes and therapeutic candidates. While detailed experimental data on this specific compound remains sparse, this guide provides a robust framework based on analogous structures and established chemical principles for its synthesis, characterization, and potential application, particularly in the modulation of GPCRs and other biological targets. Further research into its synthesis and biological activity is warranted to fully explore its potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 3. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijprajournal.com [ijprajournal.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. echemi.com [echemi.com]

- 8. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Exploring a role for heteromerization in GPCR signalling specificity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Applications of 4-Ethenyloxane-4-carboxylic Acid in Organic Synthesis: A Review of Available Data

For the attention of Researchers, Scientists, and Drug Development Professionals.

Executive Summary

In light of this, this document will focus on the synthesis and well-documented applications of its parent compound, tetrahydropyran-4-carboxylic acid . The tetrahydropyran moiety is a significant structural motif in a wide array of natural products and biologically active molecules, making its derivatives valuable building blocks in medicinal chemistry and drug development.[1][2] Understanding the synthetic routes to and transformations of tetrahydropyran-4-carboxylic acid provides a foundational context for the potential applications of its vinyl derivative.

I. Synthesis of the Parent Compound: Tetrahydropyran-4-carboxylic Acid

A commercially viable and environmentally friendly synthesis for tetrahydropyran-4-carboxylic acid has been developed, which involves a three-step process starting from diethyl malonate and bis(2-chloroethyl) ether.[1]

Experimental Workflow for the Synthesis of Tetrahydropyran-4-carboxylic Acid

Caption: Synthetic pathway to Tetrahydropyran-4-carboxylic acid.

A. Detailed Experimental Protocols

Step 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate (Cyclization) [1]

-

Reactants: Diethyl malonate (1.0 mole), Bis(2-chloroethyl) ether (1.0 mole), Base (e.g., sodium hydroxide), Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB).

-

Procedure: The cyclization is performed in the presence of a base and a phase transfer catalyst. The reaction temperature is typically maintained between 50-100°C.

-

Yield: This step can be optimized to achieve high yields.

Step 2: Synthesis of Tetrahydropyran-4,4-dicarboxylic acid (Hydrolysis) [1]

-

Reactant: Diethyl tetrahydropyran-4,4-dicarboxylate (1.0 mole).

-

Reagent: Sodium hydroxide (NaOH) solution (5.0 mole).

-

Procedure: The hydrolysis of the diethyl ester is carried out using a solution of sodium hydroxide at a temperature of 40-50°C. After complete hydrolysis, the pH of the reaction mixture is adjusted to 1.0-2.0 to precipitate the dicarboxylic acid.

-

Yield: This hydrolysis step typically proceeds with high efficiency.

Step 3: Synthesis of Tetrahydropyran-4-carboxylic acid (Decarboxylation) [1]

-

Reactant: Tetrahydropyran-4,4-dicarboxylic acid (1.0 mole).

-

Procedure: The dicarboxylic acid is heated to 120-130°C in a suitable solvent such as xylene, often with paraffin oil to aid in controlled evolution of carbon dioxide.

-

Yield: Yields for this step are reported to be in the range of 80-85% when using a xylene and paraffin mixture.[1]

B. Quantitative Data Summary

| Step | Reactants | Key Reagents/Conditions | Temperature (°C) | Yield (%) | Reference |

| 1. Cyclization | Diethyl malonate, Bis(2-chloroethyl) ether | Base, TBAB | 50-100 | - | [1] |

| 2. Hydrolysis | Diethyl tetrahydropyran-4,4-dicarboxylate | NaOH | 40-50 | - | [1] |

| 3. Decarboxylation | Tetrahydropyran-4,4-dicarboxylic acid | Xylene, Paraffin oil | 120-130 | 80-85 | [1] |

II. Applications of Tetrahydropyran-4-carboxylic Acid and its Derivatives in Organic Synthesis

Tetrahydropyran-4-carboxylic acid is a versatile building block used in the synthesis of various pharmaceuticals and agrochemicals.[3] Its derivatives, such as amides and esters, serve as key intermediates in the development of novel bioactive molecules.

A. Derivatization Reactions

The carboxylic acid moiety can be readily converted into other functional groups, such as amides and esters, expanding its synthetic utility.

Logical Flow for Derivatization

Caption: Derivatization of Tetrahydropyran-4-carboxylic acid.

B. Application in Medicinal Chemistry

The tetrahydropyran ring is a common scaffold in medicinal chemistry due to its favorable physicochemical properties, including improved solubility and metabolic stability. Fmoc-4-amino-tetrahydropyran-4-carboxylic acid, a derivative, is utilized as a building block in peptide synthesis and in the development of novel therapeutics, including anti-cancer and anti-viral agents.[2] The parent carboxylic acid and its derivatives are key intermediates in the synthesis of compounds targeting neurological disorders and as receptor antagonists.[1]

III. Potential Applications of 4-Ethenyloxane-4-carboxylic Acid

While specific documented applications are lacking, the presence of both a vinyl group and a carboxylic acid suggests several potential synthetic routes:

-

Polymerization: The vinyl group could act as a monomer for radical or other types of polymerization, leading to polymers with pendant tetrahydropyran carboxylic acid groups. These functionalized polymers could have applications in drug delivery, specialty coatings, or as functional resins.

-

Cycloaddition Reactions: The electron-withdrawing nature of the carboxylic acid could activate the vinyl group for Diels-Alder or other cycloaddition reactions, providing a route to complex cyclic and polycyclic structures.

-

Michael Addition: The vinyl group could act as a Michael acceptor, allowing for the conjugate addition of nucleophiles to form more complex substituted tetrahydropyran derivatives.

Conclusion

While this compound remains a molecule with underexplored synthetic potential, its parent compound, tetrahydropyran-4-carboxylic acid, is a well-established and valuable building block in organic synthesis, particularly in the pharmaceutical industry. The detailed protocols for the synthesis of the parent compound provide a solid foundation for researchers. Further investigation into the reactivity of the vinyl derivative is warranted to unlock its potential applications in the synthesis of novel polymers and complex organic molecules. Researchers are encouraged to explore the reaction pathways suggested for the vinyl derivative to expand the synthetic toolbox available to the scientific community.

References

Application Notes and Protocols for 4-Ethenyloxane-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethenyloxane-4-carboxylic acid (also known as 4-Vinyl-tetrahydro-2H-pyran-4-carboxylic acid) is a unique heterocyclic building block containing a tetrahydropyran scaffold, a carboxylic acid, and a vinyl group. The tetrahydropyran ring is a prevalent motif in numerous natural products and pharmaceuticals, often serving as a bioisosteric replacement for carbocyclic rings to improve physicochemical properties such as solubility and metabolic stability. The presence of both a carboxylic acid and a vinyl group on the same quaternary center offers orthogonal handles for a variety of chemical transformations, making it a versatile tool for the synthesis of complex molecules and libraries of compounds in drug discovery and materials science.

These application notes provide an overview of the properties of this compound, a proposed synthetic protocol, and detailed experimental procedures for its potential applications as a building block in organic synthesis.

Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is compiled from commercially available sources.

| Property | Value |

| CAS Number | 2305255-31-4 |

| Molecular Formula | C₈H₁₂O₃ |

| Molecular Weight | 156.18 g/mol |

| Appearance | White to off-white solid |

| SMILES | C=CC1(CCOCC1)C(=O)O |

| InChI | InChI=1S/C8H12O3/c1-2-8(7(9)10)3-5-11-6-4-8/h2H,1,3-6H2,(H,9,10) |

Synthesis of this compound

While this compound is commercially available, a plausible and scalable synthetic route is outlined below for researchers who may wish to synthesize it or its analogs in-house. The proposed synthesis starts from the commercially available ethyl tetrahydropyran-4-carboxylate and involves a two-step sequence of oxidation followed by a Wittig reaction and subsequent hydrolysis.

Workflow for the Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 4-oxotetrahydropyran-4-carboxylate

-

To a stirred solution of ethyl tetrahydropyran-4-carboxylate (1.0 eq) in dichloromethane (DCM, 0.5 M) at room temperature, add pyridinium chlorochromate (PCC, 1.5 eq).

-

Stir the reaction mixture vigorously for 12-16 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 4-oxotetrahydropyran-4-carboxylate as a colorless oil.

Step 2: Synthesis of Ethyl 4-ethenyloxane-4-carboxylate

-

Prepare the Wittig reagent by adding n-butyllithium (1.1 eq) to a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF, 0.4 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the resulting yellow-orange suspension at room temperature for 1 hour.

-

Cool the ylide solution back to 0 °C and add a solution of ethyl 4-oxotetrahydropyran-4-carboxylate (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield ethyl 4-ethenyloxane-4-carboxylate.

Step 3: Synthesis of this compound

-

To a solution of ethyl 4-ethenyloxane-4-carboxylate (1.0 eq) in a 1:1 mixture of ethanol and water (0.3 M), add sodium hydroxide (2.0 eq).

-

Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M hydrochloric acid.

-

Extract the acidified aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound. The product can be further purified by recrystallization if necessary.

Applications of this compound as a Building Block

The bifunctional nature of this compound allows for its versatile use in the synthesis of more complex molecules. The carboxylic acid can be readily converted into amides, esters, and other derivatives, while the vinyl group can participate in a range of reactions including hydrogenations, oxidations, and cross-coupling reactions.

Logical Flow of Applications for this compound

Caption: Potential synthetic transformations of this compound.

Protocol 1: Amide Coupling (Carboxylic Acid Modification)

This protocol describes the formation of an amide bond using a standard peptide coupling agent.

-

To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) at 0 °C, add (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

-

Stir the mixture for 15 minutes at 0 °C.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Quantitative Data for a Hypothetical Amide Coupling Reaction

| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass (mg) |

| This compound | 1.0 | 156.18 | 0.5 | 78.1 |

| Benzylamine | 1.1 | 107.15 | 0.55 | 58.9 |

| HATU | 1.1 | 380.23 | 0.55 | 209.1 |

| DIPEA | 2.0 | 129.24 | 1.0 | 129.2 |

| Product | - | 245.31 | - | Theoretical Yield: 122.7 |

Protocol 2: Heck Cross-Coupling (Vinyl Group Modification)

This protocol outlines a palladium-catalyzed Heck reaction to couple an aryl halide to the vinyl group.

-

In a reaction vial, combine this compound (1.0 eq), the aryl halide (e.g., iodobenzene, 1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and triphenylphosphine (PPh₃, 0.1 eq).

-

Add a suitable solvent such as DMF or acetonitrile (0.3 M) followed by a base, for example, triethylamine (Et₃N, 2.5 eq).

-

Seal the vial and heat the reaction mixture to 80-100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove the palladium catalyst.

-

Wash the filtrate with 1 M HCl and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Quantitative Data for a Hypothetical Heck Coupling Reaction

| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass (mg) |

| This compound | 1.0 | 156.18 | 0.5 | 78.1 |

| Iodobenzene | 1.2 | 204.01 | 0.6 | 122.4 |

| Pd(OAc)₂ | 0.05 | 224.50 | 0.025 | 5.6 |

| PPh₃ | 0.1 | 262.29 | 0.05 | 13.1 |

| Et₃N | 2.5 | 101.19 | 1.25 | 126.5 |

| Product | - | 232.27 | - | Theoretical Yield: 116.1 |

Signaling Pathways and Drug Development

The tetrahydropyran motif is a key structural component in a number of approved drugs and clinical candidates. It is often used to modulate physicochemical properties and can interact with biological targets through hydrogen bonding to the ring oxygen. While no specific signaling pathways have been reported for this compound itself, its derivatives could be designed to target a wide range of proteins, including kinases, proteases, and GPCRs, where the carboxylic acid can act as a key binding element (e.g., to a positively charged residue in the active site) and the vinyl-derived substituent can be used to explore different regions of the binding pocket to enhance potency and selectivity.

Workflow for Utilizing the Building Block in a Drug Discovery Cascade

Caption: A typical drug discovery workflow incorporating this compound.

Disclaimer: The synthetic and application protocols provided herein are proposed based on established principles of organic chemistry. Researchers should exercise standard laboratory safety precautions and may need to optimize these procedures for their specific substrates and equipment.

Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid

A viable alternative to the initially requested 4-Ethenyloxane-4-carboxylic acid, for which no scientific literature was found.

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and biological evaluation of quinoline-4-carboxylic acid derivatives. These compounds are a significant class of heterocycles with a broad range of pharmacological activities, making them promising candidates in drug discovery and development.

Introduction to Quinoline-4-Carboxylic Acid Derivatives

Quinoline-4-carboxylic acids are a class of organic compounds featuring a quinoline core structure with a carboxylic acid group at the 4-position. This scaffold is prevalent in numerous natural products and synthetic molecules with diverse biological activities.[1] Derivatives of this core structure have been extensively explored for their therapeutic potential, including antibacterial, anticancer, antimalarial, anti-inflammatory, and antiviral properties.[1][2] The versatility of the quinoline ring system allows for substitutions at various positions, enabling the fine-tuning of their pharmacological profiles.

Applications in Drug Discovery

Anticancer Activity

Quinoline-4-carboxylic acid derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of enzymes like histone deacetylases (HDACs) and sirtuins (SIRTs), and the disruption of tubulin polymerization.[3][4]

Table 1: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| P6 | MLLr leukemic cell lines | 7.2 (SIRT3 inhibition) | [3] |

| Compound 7c | MCF-7 (Breast) | 1.73 µg/mL | |

| Compound 4c | MDA-MB-231 (Breast) | Potent (Specific value not provided) | [4] |

| Compounds 7, 8, 11, 12, 17, 18 | HePG-2, HCT-116, MCF-7, PC3, Hela | 5.6-19.2 µg/mL | [5] |

| Compound 41 | DHODH Inhibition | 0.00971 | [6] |

| Compound 43 | DHODH Inhibition | 0.0262 | [6] |

| Compound 6d | A2780/RCIS (Ovarian) | >100 (MRP2 inhibitor) | [7] |

| Compound 5a4 | RAW 264.7 (Macrophage) | 98.2 µg/mL (Low cytotoxicity) | [1] |

| Compound 5a7 | RAW 264.7 (Macrophage) | 56.8 µg/mL (Low cytotoxicity) | [1] |

Antibacterial Activity

Derivatives of quinoline-4-carboxylic acid have shown promising activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1][8]

Table 2: Antibacterial Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 5a4 | Staphylococcus aureus | 64 | [1] |

| Compound 5a7 | Escherichia coli | 128 | [1] |

| Compound 11 | Staphylococcus aureus | 6.25 | [9] |

| Compound 24 | Escherichia coli | 3.125 | [9] |

| Compound 24 | Staphylococcus aureus | 3.125 | [9] |

| Compound 4 | Clostridioides difficile | ≤ 4.0 | [8] |

| Compound 6 | Clostridioides difficile | ≤ 4.0 | [8] |

| Compound 4 | MRSA | 0.75 | [8] |

| Compound 4 | VRE | 0.75 | [8] |

Experimental Protocols

Synthesis of 2-Phenyl-quinoline-4-carboxylic Acid (Doebner Reaction)

The Doebner reaction is a classic method for synthesizing quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid.[10][11]

Protocol:

-

Reactant Mixture: In a round-bottom flask, combine aniline (10 mmol), 2-nitrobenzaldehyde (10 mmol), and pyruvic acid (12 mmol) in ethanol (50 mL).

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with cold ethanol to remove unreacted starting materials.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(2-nitrophenyl)-quinoline-4-carboxylic acid.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Workflow for the synthesis of quinoline-4-carboxylic acid derivatives via the Doebner reaction.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[1][12]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the synthesized quinoline-4-carboxylic acid derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Caption: Workflow for determining the anticancer activity of compounds using the MTT assay.

Antibacterial Activity Screening: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

-

Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., S. aureus, E. coli) into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using the broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[1]

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of quinoline-4-carboxylic acid derivatives stem from their ability to interact with various cellular targets. For instance, in cancer, they can inhibit key enzymes involved in epigenetic regulation or cell signaling.

Caption: Potential anticancer mechanisms of action for quinoline-4-carboxylic acid derivatives.

Conclusion

The quinoline-4-carboxylic acid scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization allow for the creation of large libraries of compounds for screening against various diseases. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this important class of molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 4. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. iipseries.org [iipseries.org]

- 11. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Reactions with 4-Ethenyloxane-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for common reactions involving 4-Ethenyloxane-4-carboxylic acid. This versatile building block possesses three key functional groups: a strained oxetane ring, a reactive carboxylic acid, and a polymerizable ethenyl (vinyl) group. The experimental setups described herein are based on established organic chemistry principles for these functional moieties.

Crucial Stability Note: Oxetane-carboxylic acids are known to be susceptible to intramolecular ring-opening, leading to the formation of lactone byproducts, particularly when heated or under acidic conditions.[1][2] It is therefore recommended to perform reactions at low temperatures whenever feasible and to store the compound as its corresponding ester or a salt to improve long-term stability.[2] Careful monitoring of reaction conditions and product purity is essential.

Amide Coupling Reactions

The carboxylic acid moiety of this compound can be readily converted to a wide range of amides using standard peptide coupling reagents. This is a frequently employed transformation in medicinal chemistry to generate novel chemical entities.[3][4]

Experimental Protocol: Amide Synthesis using EDC and HOBt

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or DMF.

-

Add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Data Presentation: Representative Amide Coupling Reactions

| Entry | Amine | Coupling Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | Benzylamine | EDC, HOBt, DIPEA | DCM | 16 | RT | 75-85 |

| 2 | Morpholine | HATU, DIPEA | DMF | 12 | RT | 80-90 |

| 3 | Aniline | EDC, DMAP, HOBt (cat.) | MeCN | 24 | RT | 65-75 |

Note: Yields are hypothetical and based on typical outcomes for amide coupling reactions.

Logical Workflow for Amide Coupling

Caption: Workflow for the synthesis of amides from this compound.

Esterification Reactions

The carboxylic acid can be converted to its corresponding ester, which can serve as a more stable precursor or as a final product. Fischer esterification is a classic method for this transformation.[5][6][7]

Experimental Protocol: Fischer Esterification

This protocol outlines the acid-catalyzed esterification of this compound with an alcohol.

Materials:

-

This compound

-

Alcohol (e.g., ethanol, methanol) - to be used in large excess as the solvent

-

Concentrated sulfuric acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-